

A Technical Guide to the Physical Properties of Tetraethylammonium Iodide

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Compound of Interest

Compound Name: Tetraethylammonium Iodide

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Introduction

Tetraethylammonium iodide (TEAI) is a quaternary ammonium salt with the chemical formula $C_8H_{20}IN$.^{[1][2]} It is a versatile compound utilized across various scientific disciplines, including organic synthesis, electrochemistry, and biomedical research.^{[3][4]} In organic chemistry, it serves as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.^{[4][5]} For drug development and physiological studies, its most notable application is as a non-specific blocker of potassium (K^+) channels, which is instrumental in electrophysiological research to isolate and study other ion channels.^{[5][6]} This guide provides a comprehensive overview of the core physical properties of **Tetraethylammonium Iodide**, detailed experimental protocols for their determination, and visual representations of relevant processes.

Core Physical and Chemical Properties

The fundamental physical characteristics of **Tetraethylammonium Iodide** are summarized below. These properties are critical for its handling, storage, and application in experimental settings. The compound typically appears as a colorless or white to yellowish crystalline solid and is known to be hygroscopic and light-sensitive.^{[1][4][7]}

Quantitative Data Summary

The following table presents the key quantitative physical properties of **Tetraethylammonium Iodide**.

Property	Value	References
Molecular Formula	C ₈ H ₂₀ IN	[1][8]
Molecular Weight	257.16 g/mol	[2][3][8]
Appearance	White to yellowish crystalline powder/solid	[1][3][4]
Melting Point	>300 °C (decomposes)	[3][6][7][9][10]
Alternative Value: 280 °C (decomposes)	[1][2]	
Density	1.566 g/cm ³	[1][2]
pH	4.0–7.0 (50 g/L solution at 25°C)	[4]
Vapor Pressure	0.00000025 mmHg	[8]
Crystal Structure	Distorted Wurtzite Lattice	[1]

Solubility Profile

Tetraethylammonium Iodide exhibits distinct solubility characteristics based on the polarity of the solvent.

Qualitative and Quantitative Solubility Data

Solvent	Solubility	Quantitative Data (at 25°C unless noted)	References
Water	Soluble, results in a clear solution	-	[1][4]
Methanol	Soluble	0.1 g/mL (hot)	[4][11]
Ethanol	Soluble	-	[5][11]
Acetonitrile	Soluble	3.834 g / 100g solvent	[12]
Dimethyl Sulfoxide (DMSO)	Soluble	-	[6]
Acetone	Sparingly soluble	-	[13]
Benzene	Insoluble	-	[11]
Chloroform	Insoluble	-	[13]
Diethyl Ether	Insoluble	-	[13]

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of **Tetraethylammonium Iodide**.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. For **Tetraethylammonium Iodide**, it is important to note that the compound decomposes upon melting.[1][2]

Principle: A small, finely powdered sample is heated at a controlled rate. The melting range is the temperature span from the appearance of the first liquid droplet to the complete liquefaction of the sample.[14]

Apparatus:

- Melting point apparatus (e.g., DigiMelt, Mel-Temp)

- Capillary tubes (sealed at one end)
- Mortar and pestle

Procedure:

- Sample Preparation: Place a small amount of dry **Tetraethylammonium Iodide** into a mortar and gently grind it into a fine powder. This ensures uniform heat distribution.[\[14\]](#)
- Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the capillary tube through a long, narrow glass tube to tightly pack the sample to a height of 2-3 mm.
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Set a rapid heating rate to approach the expected decomposition temperature (e.g., up to ~260 °C).
 - Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
 - Record the temperature at which the first droplet of liquid is observed.
 - Record the temperature at which the sample becomes completely liquid, noting any color change or gas evolution indicative of decomposition. The reported value is often a range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional technique for determining the equilibrium solubility of a compound in a specific solvent.[\[15\]](#)

Principle: Excess solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the saturated supernatant is then measured.[\[15\]](#)

Apparatus:

- Conical flasks or vials with airtight seals
- Thermostatically controlled shaker or agitator
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

- Preparation: Add an excess amount of **Tetraethylammonium Iodide** to a known volume of the desired solvent in a flask. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the sample.^[15]
- Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with the solvent to a concentration within the calibrated range of the analytical instrument. Measure the concentration of **Tetraethylammonium Iodide**.
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound at that temperature.

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystal.^[16] The crystal structure of **Tetraethylammonium Iodide** has been identified as a distorted wurtzite lattice.^[1]

Principle: A single crystal is irradiated with a monochromatic X-ray beam. The constructive interference of the scattered X-rays produces a unique diffraction pattern. The angles and intensities of these diffracted beams are used to calculate a three-dimensional electron density map of the crystal, from which the positions of the atoms can be determined.^[16]

Procedure Outline:

- **Crystal Growth:** Grow a single, high-quality crystal of **Tetraethylammonium Iodide**, typically between 0.1 and 0.3 mm in size.^[17] This is often the most challenging step and can be achieved through methods like slow evaporation of a saturated solution or vapor diffusion.
- **Crystal Mounting:** Carefully mount the selected crystal on a goniometer head in the X-ray diffractometer.
- **Data Collection:**
 - Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
 - Center the crystal in the X-ray beam.
 - The instrument rotates the crystal while irradiating it with X-rays. A detector records the diffraction pattern (reflections) at various crystal orientations.^[16]
- **Structure Solution and Refinement:**
 - The collected data is processed to determine the unit cell dimensions and space group.
 - Computational methods are used to solve the "phase problem" and generate an initial electron density map.
 - An atomic model is built into the electron density map.

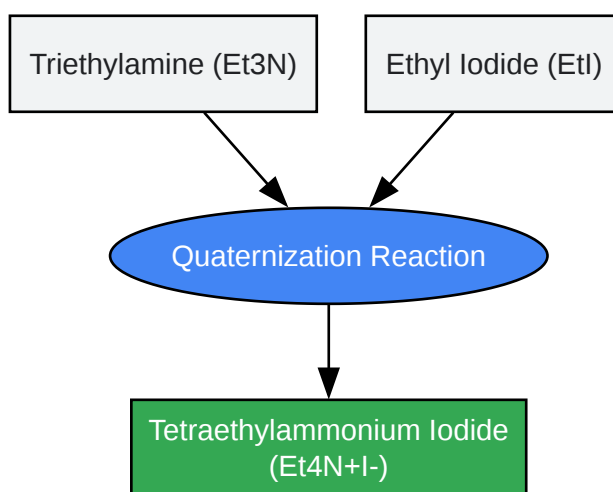
- The model is refined using least-squares algorithms to achieve the best fit between the observed diffraction data and the data calculated from the model, yielding precise atomic coordinates, bond lengths, and angles.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes related to **Tetraethylammonium Iodide**.

Synthesis of Tetraethylammonium Iodide

The primary route for synthesizing **Tetraethylammonium Iodide** is the quaternization of triethylamine with ethyl iodide.[2]

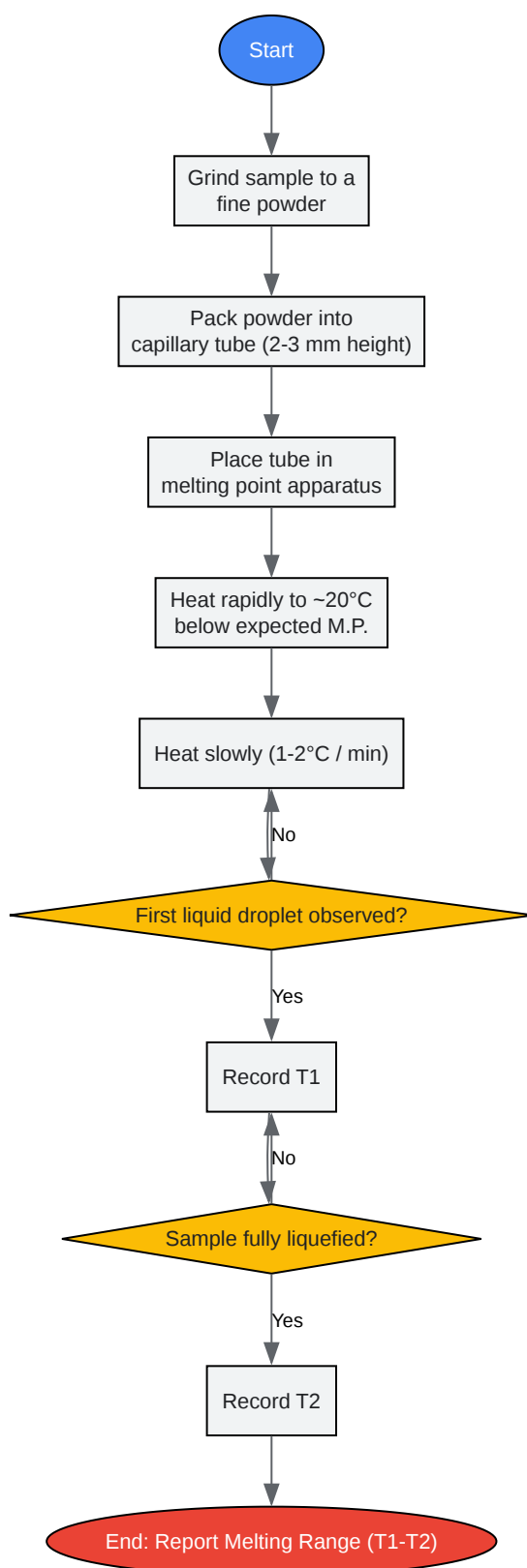


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Fig. 1: Synthesis of **Tetraethylammonium Iodide**.

Experimental Workflow: Melting Point Determination

This workflow outlines the standard procedure for determining the melting point of a solid compound.

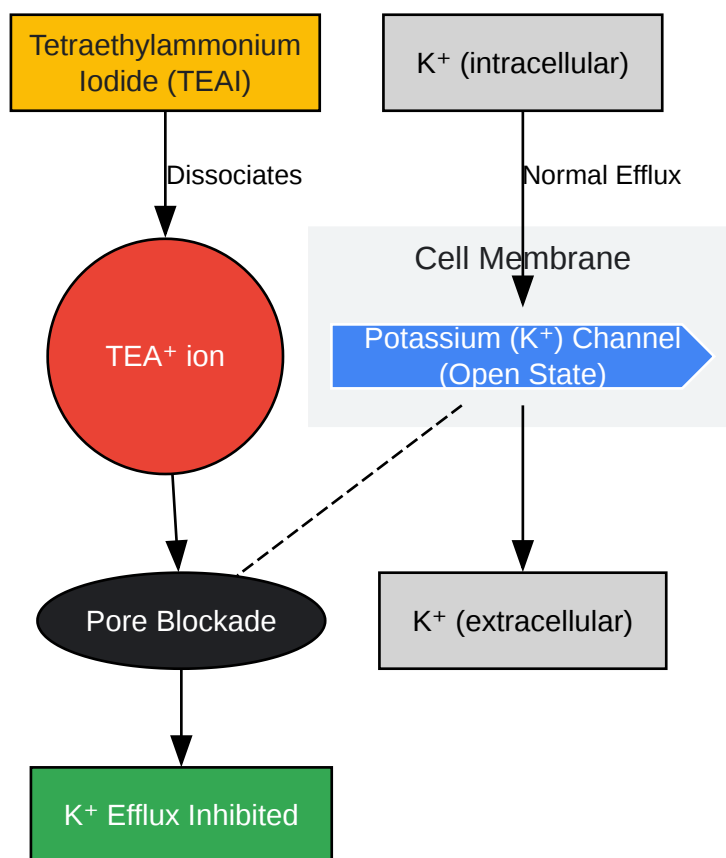


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Fig. 2: Workflow for Melting Point Determination.

Mechanism of Action: K⁺ Channel Blockade

Tetraethylammonium (TEA⁺), the cation of TEAI, acts as a pore blocker for many types of potassium channels.



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Fig. 3: Mechanism of K⁺ Channel Blockade by TEA⁺.

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